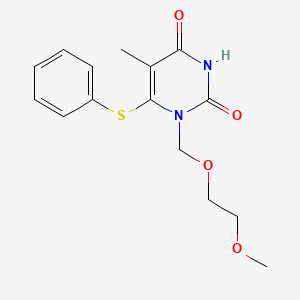
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group attached to a benzene ring, along with multiple substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- typically involves multiple steps. One common method includes the condensation of 2,4-diaminobenzenesulfonic acid with cyanuric chloride, followed by diazotization and coupling with 1-(2’,5’-dichloro-4’-sulfophenyl)-3-methyl-5-pyrazolone . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process includes steps such as condensation, diazotization, and coupling, followed by purification techniques like salting out, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group and other substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: A simpler aromatic sulfonic acid with different substituents.
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: Another complex sulfonic acid derivative with similar structural features.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
72797-19-4 |
|---|---|
Molecular Formula |
C27H34Cl2N6O6S2 |
Molecular Weight |
673.6 g/mol |
IUPAC Name |
2,5-dichloro-4-[[2-(dibutylamino)-4-methyl-6-[2-(4-sulfophenyl)ethylamino]pyrimidin-5-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H34Cl2N6O6S2/c1-4-6-14-35(15-7-5-2)27-31-18(3)25(34-33-23-16-22(29)24(17-21(23)28)43(39,40)41)26(32-27)30-13-12-19-8-10-20(11-9-19)42(36,37)38/h8-11,16-17H,4-7,12-15H2,1-3H3,(H,30,31,32)(H,36,37,38)(H,39,40,41) |
InChI Key |
YAGUHXZPUOGJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=C(C(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



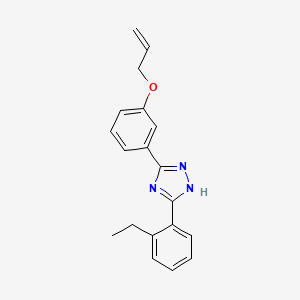
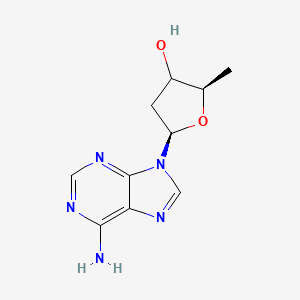

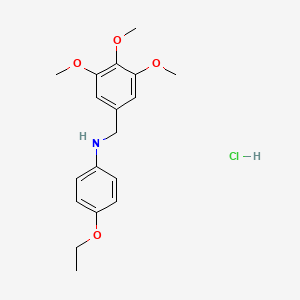
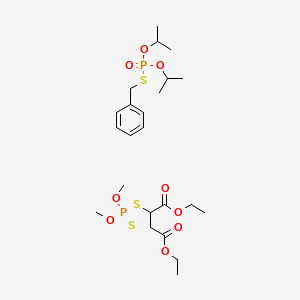

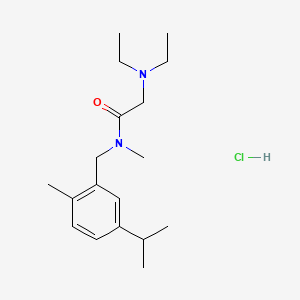
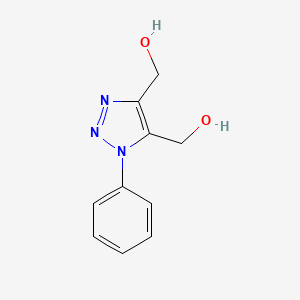
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)

